Compound Description: This compound exhibits inhibitory effects on both dihydrofolic reductase and thymidylate synthetase. Research has explored its structure-activity relationships by modifying various functional groups to understand their contributions to enzyme binding. [ [, , ] ]
Relevance: This compound shares the core pyrimidinol structure with 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol. Both possess a 4-pyrimidinol scaffold, although the substituents at the 2-, 5-, and 6-positions differ. Studies on this compound provide valuable insights into the structure-activity relationship of pyrimidinol derivatives and their interactions with enzymes like dihydrofolate reductase and thymidylate synthetase. [ [, , ] ]
Compound Description: This molecule demonstrates potent inhibition of thymidylate synthetase, comparable to 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol and 2-amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol (IV). [ [] ]
Relevance: Sharing the core 2-amino-4-pyrimidinol structure with 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this compound highlights the significance of substitutions at the 5-position for thymidylate synthetase inhibition. [ [] ]
Compound Description: This compound shows significantly stronger inhibitory activity against dihydrofolic reductase compared to 2-amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol (IV). [ [] ]
Relevance: While lacking the 4-hydroxyl group present in 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this compound highlights the impact of 2,4,6-triamino substitution on the pyrimidine ring and its influence on dihydrofolate reductase inhibition. [ [] ]
Compound Description: This pyrimidine derivative exhibits significantly greater potency as a dihydrofolic reductase inhibitor compared to 5-(4-phenylbutyl)-2,4,6-triaminopyrimidine (IX). [ [] ]
Relevance: Although lacking the 4-hydroxyl group present in 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this compound underscores the importance of specific substitutions on the pyrimidine ring, particularly the presence of a 2,4-diamino motif, for enhancing binding affinity to dihydrofolic reductase. [ [] ]
Compound Description: This compound demonstrates comparable inhibitory activity against dihydrofolic reductase to 5-(4-phenylbutyl)-2,4,6-triaminopyrimidine (IX). [ [] ]
Relevance: Similar to 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this molecule possesses a phenylpropyl substituent, although it lacks the 4-hydroxyl group and has a 2,4,6-triamino motif on the pyrimidine ring. Its activity highlights the potential role of phenylpropyl substituents in interacting with dihydrofolic reductase. [ [] ]
Compound Description: This series of compounds was designed and computationally evaluated as potential glucokinase activators for type 2 diabetes mellitus treatment. [ [] ]
Relevance: These derivatives, like 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, incorporate both a pyrimidine ring and a sulfanyl group. Their exploration as glucokinase activators emphasizes the versatility of these structural motifs in medicinal chemistry and their potential across various therapeutic targets. [ [] ]
N,N'-Diethyl-2-amino-6-methyl-4-pyrimidinol
Compound Description: This compound acted as a reactant in the synthesis of a proton-transfer compound alongside 2,6-pyridinedicarboxylic acid. [ [] ]
Relevance: This compound shares a similar core structure with 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, emphasizing the significance of the 2-amino-6-methyl-4-pyrimidinol scaffold in forming diverse chemical entities, including proton-transfer compounds. [ [] ]
2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166)
Compound Description: This compound displays potent interferon-inducing and antiviral properties in mice and cats, offering protection against various viral infections. [ [, ] ]
Relevance: Structurally similar to 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this compound showcases the biological relevance of the 2-amino-6-methyl-4-pyrimidinol core structure. It highlights the potential for these types of compounds to elicit antiviral and immunomodulatory effects. [ [, ] ]
Compound Description: This compound served as the starting material for synthesizing three novel 4-thiopyrimidine derivatives, aiming to investigate their structural properties and cytotoxic activity. [ [] ]
Relevance: Similar to 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol, this compound contains a pyrimidine ring substituted with sulfanyl and phenyl groups, highlighting the prevalence and importance of these structural motifs in medicinal chemistry, particularly in developing anticancer agents. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Triiodothyronine sulfate, also known as T3S, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Triiodothyronine sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Triiodothyronine sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, triiodothyronine sulfate is primarily located in the cytoplasm and membrane (predicted from logP). Triiodothyronine sulfate can be converted into 3, 3', 5-triiodo-L-thyronine. 3,3',5-triiodo-L-thyronine sulfate is an O-sulfoamino acid and an aryl sulfate. It has a role as a human metabolite. It derives from a 3,3',5-triiodo-L-thyronine.
Trilaciclib is a member of piperazines and a member of pyridines. Trilaciclib, or G1T28, is a CDK4 and CDK6 inhibitor, indicated to reduce the incidence of chemotherapy induced myelosuppression in patients before topotecan-containing or platinum and etoposide-containing chemotherapy for extensive stage small cell lung cancer. CDK4 and CDK6 inhibitors have been investigated since the mid 1990s for their use in tumorigenesis and chemotherapy. Trilaciclib was first described in the literature in 2016. Trilaciclib was granted FDA approval on 12 February 2021. Trilaciclib is a Kinase Inhibitor. The mechanism of action of trilaciclib is as a Cyclin-dependent Kinase 4 Inhibitor, and Cyclin-dependent Kinase 6 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor. Trilaciclib is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6, that is used to decrease chemotherapy-induced myelosuppression. Serum aminotransferase elevations arise in a small proportion of patients treated with the highest doses of trilaciclib, but episodes of clinically apparent liver injury have not been reported with its use. Trilaciclib is a small molecule, competitive inhibitor of cyclin dependent kinases 4 and 6 (CDK4/6), with potential antineoplastic and chemoprotective activities. Upon intravenous administration, trilaciclib binds to and inhibits the activity of CDK4/6, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) in early G1. This prevents G1/S phase transition, causes cell cycle arrest in the G1 phase, induces apoptosis, and inhibits the proliferation of CDK4/6-overexpressing tumor cells. In patients with CDK4/6-independent tumor cells, G1T28 may protect against multi-lineage chemotherapy-induced myelosuppression (CIM) by transiently and reversibly inducing G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and preventing transition to the S phase. This protects all hematopoietic lineages, including red blood cells, platelets, neutrophils and lymphocytes, from the DNA-damaging effects of certain chemotherapeutics and preserves the function of the bone marrow and the immune system. CDKs are serine/threonine kinases involved in the regulation of the cell cycle and may be overexpressed in certain cancer cell types. HSPCs are dependent upon CDK4/6 for proliferation. See also: Trilaciclib dihydrochloride (active moiety of).
Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with long chain fatty acid oxidation disorders (lc-FAODs) treated with triheptanoin are less likely to develop hypoglycemia, cardiomyopathy, rhabdomyolysis, and hepatomegaly. Complications in lc-FAOD patients are reduced from approximately 60% to approximately 10% with the addition of triheptanoin. Triheptanoin was granted FDA approval on 30 June 2020. Triheptanoin is a Medium-chain Triglyceride. Triheptanoin is synthetic, medium-chain triglyceride that was developed for nutritional support of patients with long-chain fatty acid oxidation disorders. Triheptanoin is given orally by feeding tube titrated to provide approximately 30% of calories. Triheptanoin therapy has not been associated with elevations in serum aminotransferase or bilirubin levels or to instances of clinically apparent liver injury.
Trilaurin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by lauric (dodecanoic) acid. It is a triglyceride and a dodecanoate ester. Trilaurin is a natural product found in Cullen corylifolium and Umbellularia californica with data available.
1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a natural product found in Symplocos lancifolia and Lithocarpus polystachyus with data available.